Methyl 5-acetamido-2-hydroxybenzoate

Description

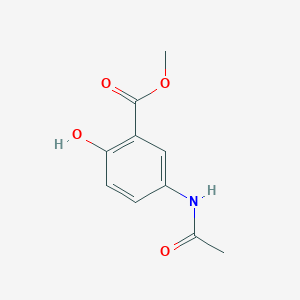

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-acetamido-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOILLVHUXHWRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368251 | |

| Record name | methyl 5-acetamido-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81887-68-5 | |

| Record name | methyl 5-acetamido-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-acetamido-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-acetamido-2-hydroxybenzoate, a valuable compound in pharmaceutical research and development. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a substituted benzene ring with hydroxyl, acetamido, and methyl ester functional groups, makes it a versatile building block. This guide explores two common and effective synthesis routes, providing researchers with the necessary information to replicate and optimize its production.

Synthesis Pathways

Two principal pathways for the synthesis of this compound are outlined below. Both routes are viable and the choice of pathway may depend on the availability of starting materials and desired scale of production.

-

Route A: Direct acetylation of Methyl 5-amino-2-hydroxybenzoate.

-

Route B: A two-step process involving the acetylation of 5-aminosalicylic acid followed by Fischer esterification.

Pathway Visualization

The logical flow of each synthesis pathway is depicted in the following diagrams.

An In-depth Technical Guide to Methyl 5-acetamido-2-hydroxybenzoate

CAS Number: 81887-68-5

This technical guide provides a comprehensive overview of Methyl 5-acetamido-2-hydroxybenzoate, including its chemical properties, synthesis, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a derivative of salicylic acid. Its physicochemical properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | PubChem[1] |

| InChIKey | JOILLVHUXHWRQB-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 209.06880783 Da | PubChem[1] |

| Topological Polar Surface Area | 75.6 Ų | PubChem[1] |

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 5-aminosalicylic acid. The first step involves the acetylation of the amino group to form 5-acetamido-2-hydroxybenzoic acid. The second step is the esterification of the carboxylic acid group to yield the final methyl ester.

Experimental Protocols

Step 1: Synthesis of 5-Acetamido-2-hydroxybenzoic Acid

This protocol is adapted from the synthesis of the parent carboxylic acid.[2]

-

Materials:

-

5-aminosalicylic acid

-

Acetic anhydride

-

Water

-

-

Procedure:

-

Suspend 5-aminosalicylic acid in water.

-

Add acetic anhydride to the suspension.

-

Heat the reaction mixture with stirring.

-

Cool the mixture to induce crystallization.

-

Collect the solid product by filtration.

-

The crude product can be purified by recrystallization from water.

-

Step 2: Synthesis of this compound (Fischer-Speier Esterification)

-

Materials:

-

5-acetamido-2-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 5-acetamido-2-hydroxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.

-

Reflux the reaction mixture for several hours (reaction progress can be monitored by thin-layer chromatography).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, its structural similarity to other salicylate derivatives, particularly its immediate precursor, 5-acetamido-2-hydroxybenzoic acid, allows for informed postulation of its potential biological role.

Inferred Anti-inflammatory and Analgesic Properties

The parent compound, 5-acetamido-2-hydroxybenzoic acid, has been reported to exhibit significant anti-nociceptive and anti-inflammatory activities.[2] Studies have suggested that these effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][4] Salicylates are known to suppress the induction of the COX-2 gene, thereby reducing the production of pro-inflammatory prostaglandins.[5]

The esterification of the carboxylic acid group to a methyl ester in this compound may alter its pharmacokinetic properties, such as solubility and cell membrane permeability, which could in turn influence its biological activity. However, without direct experimental evidence, the biological activity profile of the methyl ester remains presumptive.

Proposed Signaling Pathway (based on the precursor)

The anti-inflammatory action of salicylates is linked to the inhibition of the COX-2 pathway. This pathway is initiated by inflammatory stimuli, leading to the production of prostaglandins, which are key mediators of inflammation and pain.

References

- 1. This compound | C10H11NO4 | CID 2361132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of Methyl 5-acetamido-2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 5-acetamido-2-hydroxybenzoate, a compound of interest in pharmaceutical research and development. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Predicted Spectral Data

The following data has been predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Ar-OH |

| ~9.8 | Singlet | 1H | NH -C=O |

| ~8.0 | Doublet | 1H | Ar-H 6 |

| ~7.6 | Doublet of doublets | 1H | Ar-H 4 |

| ~6.9 | Doublet | 1H | Ar-H 3 |

| ~3.9 | Singlet | 3H | O-CH ₃ |

| ~2.1 | Singlet | 3H | C(=O)-CH ₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) / ppm | Assignment |

| ~169.5 | Ester C =O |

| ~168.0 | Amide C =O |

| ~155.0 | C 2 |

| ~133.0 | C 5 |

| ~127.0 | C 6 |

| ~122.0 | C 4 |

| ~118.0 | C 3 |

| ~115.0 | C 1 |

| ~52.0 | O-C H₃ |

| ~24.0 | C(=O)-C H₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400-3200 | Broad | O-H (stretch) |

| ~3300 | Medium | N-H (stretch) |

| ~3050 | Weak | Aromatic C-H (stretch) |

| ~2950 | Weak | Aliphatic C-H (stretch) |

| ~1720 | Strong | C=O (ester, stretch) |

| ~1680 | Strong | C=O (amide I, stretch) |

| ~1610, 1540 | Medium-Strong | C=C (aromatic, stretch) |

| ~1560 | Medium | N-H (bend) |

| ~1280 | Strong | C-O (ester, stretch) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 209 | [M]⁺ (Molecular Ion) |

| 178 | [M - OCH₃]⁺ |

| 150 | [M - COOCH₃]⁺ |

| 136 | [M - NHCOCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed protocols for obtaining the spectral data described above.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

If required for precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard.[3]

-

-

Instrumentation and Data Acquisition:

-

Use a 400 MHz (or higher field) NMR spectrometer.

-

For ¹H NMR, acquire data over a spectral width of 0-12 ppm.

-

For ¹³C NMR, acquire data over a spectral width of 0-200 ppm.

-

Ensure the spectrometer is properly tuned and shimmed to obtain optimal resolution.

-

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.[6]

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

-

-

Ionization:

-

Mass Analysis and Detection:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectral analysis process.

Caption: A logical workflow for the spectral analysis of an organic compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]

- 5. mt.com [mt.com]

- 6. youtube.com [youtube.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Navigating the Solubility Landscape of Methyl 5-acetamido-2-hydroxybenzoate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 5-acetamido-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. The intended audience for this document includes researchers, chemists, and professionals in the field of drug development and manufacturing.

Summary of Solubility Profile

Precise quantitative solubility data for this compound in common organic and inorganic solvents remains limited in publicly available literature. However, based on the solubility of structurally related analogs, a qualitative assessment can be inferred.

A known piece of data for the target compound is that this compound is reportedly not soluble in chloroform.[1] For a closely related compound, 5-acetamido-2-hydroxy benzoic acid, qualitative solubility has been described as "cold-soluble" in ethanol, methanol, dimethylsulfoxide (DMSO), acetonitrile, acetic acid, and acetone. It is noted as "hot-soluble" in ethyl acetate and water, and insoluble in dichloromethane and hexane. Another related compound, Methyl 5-acetylsalicylate, is described as soluble in methanol.

This information suggests that this compound likely exhibits favorable solubility in polar aprotic and protic solvents, with limited solubility in nonpolar solvents.

| Solvent | Compound | Solubility |

| Chloroform | This compound | Not Soluble[1] |

| Ethanol | 5-acetamido-2-hydroxy benzoic acid | Cold-Soluble |

| Methanol | 5-acetamido-2-hydroxy benzoic acid | Cold-Soluble |

| Dimethylsulfoxide (DMSO) | 5-acetamido-2-hydroxy benzoic acid | Cold-Soluble |

| Acetonitrile | 5-acetamido-2-hydroxy benzoic acid | Cold-Soluble |

| Acetic Acid | 5-acetamido-2-hydroxy benzoic acid | Cold-Soluble |

| Acetone | 5-acetamido-2-hydroxy benzoic acid | Cold-Soluble |

| Ethyl Acetate | 5-acetamido-2-hydroxy benzoic acid | Hot-Soluble |

| Water | 5-acetamido-2-hydroxy benzoic acid | Hot-Soluble |

| Dichloromethane | 5-acetamido-2-hydroxy benzoic acid | Insoluble |

| Hexane | 5-acetamido-2-hydroxy benzoic acid | Insoluble |

| Methanol | Methyl 5-acetylsalicylate | Soluble |

Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method . This technique is widely recognized for its accuracy in establishing the thermodynamic equilibrium solubility of a compound in a given solvent.

Shake-Flask Method: A Step-by-Step Protocol

-

Preparation of a Saturated Solution: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed container, typically a glass flask. This ensures that the solvent becomes saturated with the solute.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (often 24-72 hours). This agitation, usually achieved with an orbital shaker, ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Temperature control is critical as solubility is highly temperature-dependent.

-

Phase Separation: Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. Other methods such as UV-Vis spectroscopy or gravimetric analysis can also be employed.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the experimental temperature.

Visualizing the Workflow

The following diagrams illustrate the general workflow for solubility determination.

References

Unveiling the Biological Potential of Methyl 5-acetamido-2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-acetamido-2-hydroxybenzoate, a derivative of salicylic acid, has garnered interest for its potential therapeutic applications, notably in the realm of anti-inflammatory and analgesic treatments. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, drawing upon available literature. While specific quantitative data for this compound remains limited, this document outlines its synthesis, presumed mechanism of action based on its structural class, and potential therapeutic avenues. Furthermore, it details standardized experimental protocols relevant to the assessment of its anti-inflammatory and analgesic properties, providing a framework for future research and development.

Introduction

This compound, also known as Methyl 2-hydroxy-5-acetamidobenzoate, belongs to the family of salicylates, a class of compounds renowned for their therapeutic effects, most notably exemplified by acetylsalicylic acid (aspirin). The core structure of salicylic acid provides a versatile scaffold for chemical modifications aimed at enhancing efficacy and reducing side effects. The addition of an acetamido group at the 5-position and the methylation of the carboxylic acid function may influence the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the existing knowledge surrounding this compound and provides a roadmap for its further investigation.

Synthesis

The synthesis of this compound is well-documented and typically involves the acetylation of the amino group of a precursor molecule.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the following steps:

-

Reaction Setup: Methyl 5-amino-2-hydroxybenzoate is combined with acetic anhydride.

-

Heating: The mixture is heated, typically to around 100°C, for a short period to facilitate the acetylation reaction.

-

Cooling and Concentration: The reaction mixture is then cooled and concentrated under vacuum to remove excess reagents and solvent.

-

Recrystallization: The crude product is purified by recrystallization, often from an ethanol-water mixture, to yield the final product.

Biological Activity and Mechanism of Action

The biological activity of this compound is presumed to be similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.

Presumed Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of these enzymes, particularly the inducible COX-2 isoform at sites of inflammation, is a hallmark of NSAID activity.

Caption: Postulated mechanism of action via COX enzyme inhibition.

Quantitative Data

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Reference Compound (e.g., Celecoxib) | Value | Value | Value |

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

| Compound | Dose (mg/kg) | % Inhibition of Edema |

| This compound | Data not available | Data not available |

| Reference Compound (e.g., Indomethacin) | Value | Value |

Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

| Compound | Dose (mg/kg) | % Inhibition of Writhing |

| This compound | Data not available | Data not available |

| Reference Compound (e.g., Aspirin) | Value | Value |

Potential Therapeutic Applications

A patent has mentioned the use of this compound in formulations for the treatment of psoriasis[1]. This suggests a potential role for the compound in managing inflammatory skin conditions. Its presumed anti-inflammatory and analgesic properties also indicate potential applications in the treatment of other inflammatory disorders and pain management.

Detailed Experimental Protocols

To facilitate further research into the biological activity of this compound, the following detailed protocols for key experiments are provided.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow:

Caption: Workflow for the in vitro COX inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound (this compound) are prepared in appropriate buffers.

-

Enzyme Incubation: The COX enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor for a specified time at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a set incubation period, the reaction is terminated.

-

Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Test

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.

Methodology:

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: The test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally to the animals. A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 ml of 1% carrageenan solution in saline is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

Methodology:

-

Animal Acclimatization: Swiss albino mice are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound, vehicle, or a standard analgesic (e.g., aspirin) is administered to different groups of mice.

-

Induction of Writhing: Thirty minutes after compound administration, 0.1 ml of a 0.6% acetic acid solution is injected intraperitoneally.

-

Observation: The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Conclusion

This compound presents an interesting scaffold for the development of novel anti-inflammatory and analgesic agents. Its structural similarity to known NSAIDs strongly suggests a mechanism of action involving COX inhibition. However, the lack of specific quantitative biological data necessitates further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating the pharmacological profile of this compound. Future studies should focus on determining its in vitro potency and selectivity for COX enzymes and confirming its efficacy in established in vivo models of inflammation and pain. Such data will be crucial for validating its therapeutic potential and guiding its progression in the drug discovery and development pipeline.

References

"Methyl 5-acetamido-2-hydroxybenzoate" mechanism of action

[2] Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI (2023-11-09) The design, synthesis, and evaluation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects are big challenges today. In this work, two 5-acetamido-2-hydroxy benzoic acid derivatives were proposed, increasing the alkyl position (methyl) in an acetamide moiety, and synthesized, and their structural elucidation was performed using 1H NMR and 13C NMR. The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2). These 5-acetamido-2-hydroxy benzoic acid derivatives were prepared using classic methods of acylation reactions with anhydride or acyl chloride. Pharmacokinetics and toxicological properties were predicted using computational tools, and their binding affinity (kcal/mol) with COX-2 receptors (Mus musculus and Homo sapiens) was analyzed using docking studies (PDB ID 4PH9, 5KIR, 1PXX and 5F1A). An in-silico study showed that 5-acetamido-2-hydroxy benzoic acid derivates have a better bioavailability and binding affinity with the COX-2 receptor, and in-vivo anti-nociceptive activity was investigated by means of a writhing test induced by acetic acid and a hot plate. PS3, at doses of 20 and 50 mg/kg, reduced painful activity by 74% and 75%, respectively, when compared to the control group (20 mg/kg). Regarding the anti-nociceptive activity, the benzyl showed reductions in painful activity when compared to acetaminophen and 5-acetamido-2-hydroxy benzoic acid. However, the proposed derivatives are potentially more active than 5-acetamido-2-hydroxy benzoic acid and they support the design of novel and safer derivative candidates. Consequently, more studies need to be conducted to evaluate the different pharmacological actions, the toxicity of possible metabolites that can be generated, and their potential use in inflammation and pain therapy. ... (2023-11-09) The design, synthesis, and evaluation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects are big challenges today. In this work, two 5-acetamido-2-hydroxy benzoic acid derivatives were proposed, increasing the alkyl position (methyl) in an acetamide moiety, and synthesized, and their structural elucidation was performed using 1H NMR and 13C NMR. The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2). ... (2023-11-09) The anti-edematogenic properties were evaluated using the carrageenan-induced paw edema model and croton oil-induced dermatitis in Wistar rats, and 5-acetamido-2-hydroxy benzoic acid did not promote behavioral changes or animal deaths during the acute evaluation of oral toxicity. The 5-acetamido-2-hydroxy benzoic acid exhibited peripheric anti-nociceptive activity, evidenced by the reduction in the behavior of abdominal writhing induced by acetic acid, presenting an ED50 value of 4.95 mg

An In-Depth Technical Guide to Methyl 5-acetamido-2-hydroxybenzoate Derivatives and Analogues for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-acetamido-2-hydroxybenzoate, its derivatives, and analogues, with a focus on their synthesis, biological activities, and potential as anti-inflammatory agents. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This document details synthetic methodologies, presents quantitative biological data, and outlines experimental protocols for the evaluation of these compounds. Furthermore, it includes visualizations of synthetic pathways and experimental workflows to facilitate a deeper understanding of the drug discovery process for this promising class of molecules.

Introduction

This compound and its parent compound, 5-acetamido-2-hydroxybenzoic acid, are derivatives of salicylic acid, a well-established scaffold in medicinal chemistry. The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects has led to the exploration of various modifications of the salicylate core. The introduction of an acetamido group at the 5-position has been shown to be a promising strategy for enhancing anti-inflammatory and analgesic properties, primarily through selective inhibition of COX-2.[1][2] This guide serves as a technical resource for researchers engaged in the design, synthesis, and evaluation of this class of compounds.

Chemical Synthesis

The synthesis of 5-acetamido-2-hydroxybenzoic acid derivatives typically involves the acylation of a 5-aminosalicylic acid precursor. The methyl ester can be prepared either by direct esterification of the corresponding carboxylic acid or by using a methyl-esterified starting material.

A general synthetic approach involves the reaction of 5-aminosalicylic acid with an appropriate acylating agent, such as an acid anhydride or acyl chloride, in a suitable solvent. The use of a base, like potassium carbonate, can facilitate the reaction when using acyl chlorides.[2]

General Synthesis of 5-Acetamido-2-hydroxybenzoic Acid Derivatives

The synthesis of 5-acetamido-2-hydroxybenzoic acid (PS1), 5-benzamido-2-hydroxybenzoic acid (PS2), and 5-(2-phenylacetamido)-2-hydroxybenzoic acid (PS3) has been described, starting from 5-amino-2-hydroxybenzoic acid.[2]

-

Synthesis of 5-acetamido-2-hydroxybenzoic acid (PS1): 5-aminosalicylic acid is reacted with acetic anhydride in water.[2]

-

Synthesis of 5-benzamido-2-hydroxybenzoic acid (PS2): 5-aminosalicylic acid is reacted with benzoyl chloride in ethyl acetate with potassium carbonate as a catalyst.[2]

-

Synthesis of 5-(2-phenylacetamido)-2-hydroxybenzoic acid (PS3): 5-aminosalicylic acid is reacted with phenylacetyl chloride in ethyl acetate with potassium carbonate as a catalyst.[2]

The synthesis of the corresponding methyl esters can be achieved by standard esterification methods, for example, by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound derivatives lies in their anti-inflammatory and analgesic activities. These effects are predominantly attributed to the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Cyclooxygenase (COX) Inhibition

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs.

Derivatives of 5-acetamido-2-hydroxybenzoic acid have been shown to exhibit selectivity for COX-2.[2] This selectivity is influenced by the nature of the acyl group attached to the 5-amino position. For instance, increasing the bulk of the acyl group, such as with phenyl or benzyl moieties, has been suggested to enhance COX-2 selectivity.[2]

The mechanism of inhibition by salicylates can involve competition with the substrate, arachidonic acid, for the active site of the COX enzyme.

Quantitative Biological Data

The anti-nociceptive and anti-inflammatory activities of these compounds have been evaluated using in vivo and in silico models.

| Compound ID | Compound Name | In Vivo Anti-Nociceptive Activity (Writhing Test) | In Silico COX-2 Binding Affinity (kcal/mol) | Reference |

| PS1 | 5-acetamido-2-hydroxybenzoic acid | 52% reduction at 20 mg/kg, 83% reduction at 50 mg/kg | -6.7 | [2] |

| PS2 | 5-benzamido-2-hydroxybenzoic acid | Not significant at 50 mg/kg | -7.2 | [2] |

| PS3 | 5-(2-phenylacetamido)-2-hydroxybenzoic acid | 74% reduction at 20 mg/kg, 75% reduction at 50 mg/kg | -7.8 | [2] |

Note: The in vivo data is for the carboxylic acid derivatives. Further studies are needed to determine the activity of the corresponding methyl esters.

Experimental Protocols

Synthesis of 5-acetamido-2-hydroxybenzoic acid (PS1)

Materials:

-

5-amino-2-hydroxybenzoic acid

-

Acetic anhydride

-

Water

Procedure:

-

Dissolve 5-amino-2-hydroxybenzoic acid in water.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration, washed with water, and dried.

-

Characterize the final product using techniques such as ¹H NMR and ¹³C NMR.[2]

In Vivo Anti-Nociceptive Acetic Acid-Induced Writhing Test

Principle: This model assesses the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Procedure:

-

Acclimate male Swiss mice (25-30 g) to the laboratory conditions for at least one hour before the experiment.

-

Divide the animals into groups (e.g., control, vehicle, test compound at different doses, positive control like aspirin).

-

Administer the test compounds or vehicle orally or intraperitoneally at a predetermined time before the induction of writhing.

-

Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to induce the writhing response.

-

Five minutes after the acetic acid injection, count the number of writhes for each animal over a 20-minute period.

-

Calculate the percentage of inhibition of writhing for each group compared to the control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: The inhibitory activity of the test compounds on COX-1 and COX-2 can be determined using commercially available screening kits. These assays typically measure the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic substrate.

General Procedure (using a fluorometric kit):

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compound solutions to the inhibitor wells.

-

Incubate the plate at 25°C for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding a colorimetric substrate solution followed by arachidonic acid.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 values.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on 5-acetamido-2-hydroxybenzoic acid derivatives suggest that the nature of the substituent at the 5-acetamido position plays a crucial role in their biological activity.

-

N-Acyl Group: Increasing the steric bulk of the N-acyl group, for instance, from acetyl (PS1) to phenylacetyl (PS3), appears to enhance both in silico binding affinity to COX-2 and in vivo anti-nociceptive activity.[2] However, the introduction of a simple phenyl group (benzamido, PS2) resulted in a loss of in vivo activity, suggesting that the flexibility and electronic properties of the acyl moiety are also important.[2]

-

Esterification: The conversion of the carboxylic acid to a methyl ester may influence the pharmacokinetic properties of the compounds, such as absorption and distribution, which in turn could affect their overall in vivo efficacy. Further studies are required to elucidate the specific impact of the methyl ester on the biological activity of this series of compounds.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds for the development of novel anti-inflammatory and analgesic agents. Their synthetic accessibility and potential for selective COX-2 inhibition make them attractive candidates for further investigation.

Future research should focus on:

-

Synthesis of a broader range of analogues: To establish a more comprehensive SAR, a wider variety of N-acyl and other substituents should be explored. The synthesis and evaluation of the methyl ester derivatives are of particular importance.

-

Detailed in vitro and in vivo evaluation: Comprehensive testing, including IC50 determination for both COX-1 and COX-2, and evaluation in multiple in vivo models of inflammation and pain, is necessary.

-

Pharmacokinetic and toxicity studies: To assess the drug-like properties of these compounds, their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles must be thoroughly investigated.

-

Elucidation of molecular interactions: X-ray crystallography or advanced molecular modeling studies could provide detailed insights into the binding mode of these compounds within the COX-2 active site, guiding the design of more potent and selective inhibitors.

By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be realized.

References

An In-depth Technical Guide to Methyl 5-acetamido-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-acetamido-2-hydroxybenzoate is a derivative of salicylic acid, a class of compounds well-known for its therapeutic properties. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a particular focus on its synthesis, physicochemical properties, and the biological rationale for its potential applications. This document consolidates key quantitative data, details experimental protocols, and presents logical workflows and potential mechanisms of action through structured diagrams to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is an organic compound belonging to the class of salicylates. The core structure consists of a benzene ring substituted with a hydroxyl group, a methyl ester, and an acetamido group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| CAS Number | 81887-68-5 | [1] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | [1] |

| Calculated XLogP3 | 1.9 | [1] |

| Topological Polar Surface Area | 75.6 Ų | [1] |

Table 2: Spectroscopic Data for the Precursor, 5-acetamido-2-hydroxybenzoic acid

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) |

| 6.89 (1H, d, J = 9.0 Hz, H-3) | 112.52 (C-1) |

| 7.64 (1H, dd, J = 9.3 and 2.7 Hz, H-4) | 157.16 (C-2) |

| 8.08 (1H, d, J = 2.7 Hz, H-6) | 117.30 (C-3) |

| 2.00 (3H, s, CH₃, C-8) | 120.54 (C-4) |

| 9.87 (1H, s, NH) | 131.28 (C-5) |

| 127.54 (C-6) | |

| 171.97 (COOH, C-7) | |

| 168.22 (CONH, C-8) | |

| 23.94 (CH₃, C-9) | |

| Source: Chavez-Silva, F.H., et al. (2023)[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. First, the acetylation of 5-amino-2-hydroxybenzoic acid yields the key intermediate, 5-acetamido-2-hydroxybenzoic acid. This is followed by the esterification of the carboxylic acid group to give the final methyl ester product.

Synthesis of 5-acetamido-2-hydroxybenzoic acid

This protocol is adapted from the methodology described by Chavez-Silva, F.H., et al. (2023)[2].

-

Materials: 5-amino-2-hydroxybenzoic acid, Acetic Anhydride, Water.

-

Procedure:

-

Suspend 5-amino-2-hydroxybenzoic acid in water.

-

Add acetic anhydride to the suspension.

-

Heat the reaction mixture with stirring.

-

Cool the mixture to induce crystallization.

-

Isolate the product, 5-acetamido-2-hydroxybenzoic acid, by filtration.

-

The crude product can be purified by recrystallization from water. The resulting compound is a colorless crystalline solid with a melting point between 228.0 and 230.0 °C.[2]

-

Esterification to this compound (General Protocol)

While a specific protocol for this exact transformation is not detailed in the searched literature, a standard Fischer esterification can be employed.

-

Materials: 5-acetamido-2-hydroxybenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

Dissolve 5-acetamido-2-hydroxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After completion, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of 5-acetamido-2-hydroxybenzoic acid have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with the potential for selective inhibition of cyclooxygenase-2 (COX-2).[2]

The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[3][4] Prostaglandins are key mediators of inflammation, pain, and fever. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation.[3][4]

Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5] The development of derivatives of 5-acetamido-2-hydroxybenzoic acid is aimed at achieving this selectivity.[2]

References

- 1. This compound | C10H11NO4 | CID 2361132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-acetamido-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-acetamido-2-hydroxybenzoate is a derivative of salicylic acid, a class of compounds with a rich history in medicine. While the specific discovery and historical narrative of this compound are not extensively documented in publicly available literature, its synthesis and properties are of interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the compound, including its synthesis, chemical properties, and spectral data, presented in a format tailored for a technical audience.

Introduction: The Legacy of Salicylates

The story of salicylates begins with the medicinal use of willow bark, known since antiquity for its analgesic and antipyretic properties. The active component, salicin, was first isolated in the early 19th century. This led to the synthesis of salicylic acid, a more potent but also more irritating compound. A significant breakthrough came in 1897 when Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, known globally as Aspirin.[1][2][3] This pivotal moment in pharmaceutical history spurred further exploration into the modification of the salicylic acid scaffold to develop new therapeutic agents with improved efficacy and tolerability. This compound is a product of this ongoing exploration of salicylate derivatives.

Chemical Properties and Data

This section summarizes the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | Methyl 5-(acetylamino)-2-hydroxybenzoate | PubChem |

| CAS Number | 81887-68-5 | PubChem |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem |

| Molecular Weight | 209.20 g/mol | PubChem |

| Appearance | Brown solid | [4] |

| Melting Point | 143-145 °C | [4] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | PubChem |

| InChI | InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 5-aminosalicylic acid. The first step involves the acetylation of the amino group, followed by the esterification of the carboxylic acid.

Synthesis of 5-acetamido-2-hydroxybenzoic acid (Precursor)

A common method for the synthesis of the precursor, 5-acetamido-2-hydroxybenzoic acid, involves the acetylation of 5-aminosalicylic acid using acetic anhydride.

Experimental Protocol:

-

To a solution of methyl 5-amino-2-hydroxybenzoate (836 mg, 5 mmol) and Et₃N (755 mg, 7.5 mmol, 1.05 equiv) in DCM (25 ml), acetyl chloride (412 mg, 5.25 mmol, 1.01 equiv) was added dropwise at 0 °C.[5]

-

The mixture was stirred at 0 °C for 1 hour.[5]

-

After the reaction was completed (monitored by TLC), the reaction solution was diluted with DCM (50 ml), washed with aq. NaHCO₃ (50 ml x 1) and aq. NaCl (50 ml x 1), dried over Na₂SO₄, filtered and concentrated.[5]

-

The residue was washed with PE/EtOAc = 10/1 to give this compound as a brown solid in 92% yield (0.97 g).[5]

Quantitative Data for 5-acetamido-2-hydroxybenzoic acid:

| Data Point | Value | Source |

| Yield | 92% | [5] |

| Appearance | Brown solid | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.62 (s, 1H), 8.02 (d, J = 2.6 Hz, 1H), 7.49 (dd, J = 9.0, 2.7 Hz, 1H), 7.33 (s, 1H), 6.94 (d, J = 8.9 Hz, 1H), 3.93 (s, 3H), 2.16 (s, 3H). | [5] |

Esterification to this compound

The final step is the esterification of 5-acetamido-2-hydroxybenzoic acid with methanol, typically under acidic conditions.

Experimental Protocol (General Fischer Esterification):

While a specific, detailed protocol for this exact transformation was not found in the searched literature, a general Fischer esterification procedure can be applied.

-

5-acetamido-2-hydroxybenzoic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for this compound:

| Data Point | Value | Source |

| Yield | 42% | [4] |

| Appearance | Brown solid | [4] |

| Melting Point | 143-145 °C | [4] |

| ¹H NMR (400 MHz, CD₃CN) | δH = 8.64 (s, 1H) | [4] |

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 5-aminosalicylic acid.

Caption: Synthetic route to this compound.

Experimental Workflow: Esterification

This diagram outlines the general laboratory workflow for the Fischer esterification step.

Caption: General workflow for Fischer esterification.

Conclusion

This compound is a readily synthesizable derivative of salicylic acid. While its specific history of discovery is not prominent in the scientific literature, the methodologies for its preparation are well-established, following classical organic synthesis pathways. The data and protocols presented in this guide offer a valuable resource for researchers working with this and similar compounds in the ongoing quest for novel therapeutics. The exploration of such derivatives continues to be a cornerstone of medicinal chemistry, building upon the long and successful history of salicylates in medicine.

References

- 1. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History of aspirin - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

Navigating the Safety Profile of Methyl 5-acetamido-2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Safety Data Sheet (SDS) for Methyl 5-acetamido-2-hydroxybenzoate was not available at the time of writing. The information herein is compiled from data on structurally similar compounds and the parent acid, 5-acetamido-2-hydroxybenzoic acid. All handling and safety procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory guidelines.

Executive Summary

This compound is a chemical compound with potential applications in pharmaceutical research and development. This guide provides a comprehensive overview of its safety and handling precautions, based on available data for the compound and its structural analogs. While specific toxicity data for the title compound is limited, information on related salicylates and an acute toxicity study on its parent acid suggest a profile of low acute toxicity. However, the potential for skin and eye irritation, as well as respiratory irritation if inhaled as a dust, should be appropriately managed through the use of personal protective equipment and proper engineering controls. This guide outlines recommended handling procedures, first-aid measures, and emergency response protocols to ensure the safe use of this compound in a laboratory setting.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound and its relevant analogs.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 81887-68-5 | PubChem[1] |

| Computed XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Table 2: Summary of GHS Hazard Classifications for Structurally Similar Compounds

| Compound | GHS Hazard Statements | Source |

| Methyl 5-acetylsalicylate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[2] |

| Methyl 5-chlorosalicylate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | ECHEMI |

| Methyl 5-ethyl-2-hydroxybenzoate | H301: Toxic if swallowed | Sigma-Aldrich[3] |

| Methyl 5-fluoro-2-hydroxybenzoate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[4] |

Table 3: Available Acute Toxicity Data

| Compound | Test | Species | Route | Result | Source |

| 5-Acetamido-2-hydroxybenzoic acid (parent acid) | OECD Guideline 423 | Not Specified | Oral | No death observed at 2000 and 5000 mg/kg | MDPI[5] |

Hazard Identification and Precautionary Measures

Based on the data from analogous compounds, this compound should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.

GHS Pictograms (Inferred):

-

Warning

Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.[6]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

First-Aid Measures

-

In case of inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If respiratory symptoms persist, seek medical attention.

-

In case of skin contact: Immediately wash off with soap and plenty of water.[6] If skin irritation occurs, seek medical advice.

-

In case of eye contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[6]

-

In case of ingestion: Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek medical attention if you feel unwell.

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6] Provide appropriate exhaust ventilation at places where dust is formed.[6]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for the safe handling of this compound. The following diagram illustrates the logical relationship for PPE selection based on the handling procedure.

Caption: PPE selection based on handling procedure.

Accidental Release Measures

In the event of a spill, follow a structured response to minimize exposure and environmental contamination.

Caption: General workflow for handling a chemical spill.

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

The following is a generalized methodology for assessing the acute oral toxicity of a substance like this compound, based on the OECD 423 guideline.

Objective: To determine the acute oral toxicity of the test substance to classify it according to the Globally Harmonized System (GHS).

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step.

Materials:

-

Test substance: this compound

-

Experimental animals: Healthy, young adult rodents of a single sex (usually females), nulliparous and non-pregnant.

-

Vehicle for administration (if necessary, e.g., water, corn oil)

-

Oral gavage needles

-

Animal caging and husbandry supplies

-

Calibrated balance

Methodology:

-

Animal Preparation:

-

Acclimatize animals to laboratory conditions for at least 5 days.

-

House animals in appropriate cages with access to food and water ad libitum, except for a brief fasting period before dosing.

-

Individually identify each animal.

-

-

Dose Preparation:

-

Prepare the test substance in the selected vehicle. The concentration should be such that the required dose can be administered in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for other vehicles.

-

The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity.

-

-

Administration of Doses:

-

Fast the animals overnight prior to dosing.

-

Weigh each animal and calculate the individual dose volume.

-

Administer the calculated dose of the test substance by oral gavage.

-

Withhold food for a further 3-4 hours after dosing.

-

-

Stepwise Dosing Procedure:

-

Step 1: Dose a group of 3 animals at the selected starting dose.

-

Observation: Observe the animals for mortality and clinical signs of toxicity.

-

Decision Logic: The outcome of this step determines the next action (e.g., stop the test, dose another 3 animals at a higher or lower dose level). The specific decision logic is detailed in the OECD 423 guideline.

-

-

Observations:

-

Observe all animals for clinical signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours.

-

Continue observations daily for a total of 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Record individual animal weights shortly before the test substance is administered and at least weekly thereafter.

-

Record the time of death for any animals that die during the test.

-

-

Pathology:

-

At the end of the 14-day observation period, humanely euthanize all surviving animals.

-

Perform a gross necropsy on all animals (those that died during the test and those euthanized at the end).

-

Record all pathological changes.

-

-

Data Analysis and Interpretation:

-

The results are interpreted based on the number of animals that die at each dose level.

-

The substance is then classified into one of the GHS categories for acute oral toxicity. This method is not designed to calculate a precise LD50 value.

-

Conclusion

References

- 1. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 4. oecd.org [oecd.org]

- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Mosapride Utilizing Methyl 5-acetamido-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Mosapride, a selective 5-HT4 receptor agonist, using Methyl 5-acetamido-2-hydroxybenzoate as a key starting material. The following sections detail the synthetic strategy, experimental procedures, and the pharmacological context of Mosapride's mechanism of action.

Synthetic Strategy Overview

The synthesis of Mosapride from this compound involves a multi-step process. The overall strategy focuses on the transformation of the starting material into the core intermediate, 4-amino-5-chloro-2-ethoxybenzoic acid, which is then coupled with the side-chain, (4-(4-fluorobenzyl)morpholin-2-yl)methanamine, to yield Mosapride. The key transformations include:

-

Ethylation: Introduction of an ethyl group at the hydroxyl position.

-

Chlorination: Regioselective chlorination of the aromatic ring.

-

Hydrolysis: Saponification of the methyl ester and deprotection of the acetamido group.

-

Amide Coupling: Formation of the final amide bond to yield Mosapride.

-

Salt Formation: Conversion of Mosapride base to its citrate salt for improved stability and solubility.

This synthetic route is advantageous due to the commercial availability of the starting material and the relatively straightforward reaction conditions.

Experimental Workflow Diagram

Application Notes and Protocols: Methyl 5-acetamido-2-hydroxybenzoate as a Potential NSAID

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1][2] The discovery of two isoforms, COX-1 and COX-2, has refined drug development, with COX-1 being constitutively expressed and involved in physiological functions, while COX-2 is inducible during inflammatory processes.[2][3] Selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]

This document provides detailed application notes and protocols for the evaluation of Methyl 5-acetamido-2-hydroxybenzoate as a potential NSAID. It is hypothesized that this compound acts as a prodrug, which is hydrolyzed in vivo to its active form, 5-acetamido-2-hydroxybenzoic acid. Recent studies have demonstrated the analgesic and anti-inflammatory properties of 5-acetamido-2-hydroxybenzoic acid and its derivatives.[5][6][7] These compounds aim to offer a better safety profile and enhanced anti-inflammatory and analgesic efficacy.

Mechanism of Action: The Arachidonic Acid Cascade

NSAIDs exert their therapeutic effects by interrupting the arachidonic acid cascade. When cellular membranes are damaged, phospholipase A2 releases arachidonic acid.[8] This fatty acid is then metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[1][9]

The COX pathway, the target of NSAIDs, converts arachidonic acid into prostaglandin H2 (PGH2).[2][10] PGH2 is a precursor to a variety of prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), which are potent mediators of inflammation, pain, and fever.[10][11] By inhibiting COX enzymes, NSAIDs reduce the production of these pro-inflammatory prostanoids.[1]

Caption: Inhibition of the COX pathway by NSAIDs.

Quantitative Data Summary

Table 1: In-Vivo Analgesic Activity of 5-Acetamido-2-Hydroxybenzoic Acid and Derivatives

| Compound | Model | Doses (mg/kg) | Analgesic Effect (% Inhibition of Writhing) | Reference |

| 5-Acetamido-2-hydroxybenzoic acid | Acetic Acid-Induced Writhing | 4.95 (ED50) | 50% | [7] |

| Derivative PS3 | Acetic Acid-Induced Writhing | 20 | 74% | [6] |

| Derivative PS3 | Acetic Acid-Induced Writhing | 50 | 75% | [6] |

| Acetaminophen (Control) | Acetic Acid-Induced Writhing | - | - | [6] |

Table 2: In-Vivo Anti-Inflammatory Activity of 5-Acetamido-2-Hydroxybenzoic Acid

| Compound | Model | Observation | Reference |

| 5-Acetamido-2-hydroxybenzoic acid | Carrageenan-Induced Paw Edema | Effective in reducing edema | [7] |

| 5-Acetamido-2-hydroxybenzoic acid | Croton Oil-Induced Dermatitis | Effective in reducing edema | [7] |

Experimental Protocols

Synthesis of 5-Acetamido-2-hydroxybenzoic Acid

This protocol describes the synthesis of the active compound from 5-aminosalicylic acid.[7]

Materials:

-

5-aminosalicylic acid

-

Acetic anhydride

-

Water

-

Ethanol

-

Methanol

-

Dimethylsulfoxide (DMSO)

-

Acetonitrile

-

Acetic acid

-

Acetone

-

Ethyl acetate

Procedure:

-

The synthesis is achieved through a reaction between 5-aminosalicylic acid and acetic anhydride, using water as the solvent.[7]

-

The resulting product, 5-acetamido-2-hydroxybenzoic acid, is a colorless crystalline solid.[7]

-

Solubility characteristics:

Caption: Workflow for the synthesis of the active compound.

In-Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Assay buffer (0.1 M Tris-HCl, pH 8)

-

Heme

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

96-well plate

-

Plate reader

Procedure:

-

Prepare the assay buffer and dilute the heme and COX enzymes as required.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compound at various concentrations to the inhibitor wells. For control wells, add the vehicle (DMSO).

-

Incubate the plate for a few minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized TMPD at 590 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In-Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of potential NSAIDs.[1]

Animals:

-

Wistar rats or Swiss albino mice.

Materials:

-

Carrageenan (1% w/v in saline)

-

Test compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Piroxicam or Indomethacin (standard drug)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, vehicle, or standard drug orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Caption: Workflow for the in-vivo anti-inflammatory assay.

In-Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.[10]

Animals:

-

Swiss albino mice.

Materials:

-

Acetic acid (0.6% v/v in saline)

-

Test compound

-

Vehicle

-

Aspirin or Diclofenac (standard drug)

Procedure:

-

Fast the animals for a few hours before the experiment.

-

Administer the test compound, vehicle, or standard drug orally or intraperitoneally.

-

After a set time (e.g., 30 minutes), inject 0.1 ml of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (a characteristic stretching and constriction of the abdomen).[10]

-

The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Conclusion

This compound, likely acting as a prodrug for 5-acetamido-2-hydroxybenzoic acid, represents a promising scaffold for the development of new NSAIDs. The available data on its active form demonstrates significant analgesic and anti-inflammatory properties. The protocols outlined in this document provide a framework for the further investigation and characterization of this compound and its derivatives. Future studies should focus on determining the in vitro COX-1/COX-2 inhibitory profile, conducting detailed pharmacokinetic and toxicological assessments, including the evaluation of ulcerogenic potential, to fully elucidate the therapeutic potential of this compound.

References

- 1. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Re-appraisal of the role of histamine in carrageenan-induced paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 5-acetamido-2-hydroxybenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetamido-2-hydroxybenzoate is a derivative of 5-aminosalicylic acid (5-ASA), a well-established anti-inflammatory agent. This compound is of significant interest in medicinal chemistry, primarily for its potential applications in dermatology, particularly in the topical treatment of inflammatory skin conditions such as psoriasis. Its structural modifications from 5-ASA are intended to enhance its physicochemical properties for improved skin penetration and targeted delivery. This document provides an overview of its applications, relevant experimental protocols, and synthesis.

Medicinal Chemistry Applications

The primary medicinal chemistry application of this compound is as a potential topical anti-inflammatory agent. It is designed as a prodrug or an active agent for dermatological conditions. The rationale for its use stems from the known anti-inflammatory properties of its parent molecule, 5-ASA.

Anti-inflammatory and Psoriasis Treatment

This compound and related compounds are proposed for the treatment of psoriasis and other skin diseases like atopic dermatitis, allergic dermatitis, contact dermatitis, and seborrhoeic dermatitis.[1][2] The mechanism of action is believed to be similar to that of other salicylates, which involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[3][4][5][6] Salicylates can also suppress the induction of the COX-2 gene, further contributing to their anti-inflammatory effects.[7]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Representative Salicylic Acid Analogues

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

| Chloro Analogue 7f | COX-1 | 0.0057 | 768 |

| Celecoxib | COX-2 | - | >1000 |

Data presented for a potent selective COX-1 inhibitor from a series of salicylic acid analogues to illustrate the potential of this chemical class.[3][4] It is important to note that this data is not for this compound itself.

Intermediate in Chemical Synthesis

This compound also serves as a building block in the synthesis of more complex molecules. It has been cited as a starting material in the preparation of piperazine derivatives that act as glycine transporter (GlyT1) inhibitors, which have potential applications in treating central nervous system disorders like schizophrenia.

Experimental Protocols

Synthesis of this compound

Protocol 1: Acetylation of Methyl 5-amino-2-hydroxybenzoate

This protocol is based on the acylation of the amino group of the corresponding aminobenzoate.

Materials:

-

Methyl 5-amino-2-hydroxybenzoate

-

Acetic anhydride

-

Ethanol

-

Water

-

Activated carbon

Procedure:

-

Combine Methyl 5-amino-2-hydroxybenzoate (10 g, 60 mmol) with acetic anhydride (10 ml).

-

Heat the mixture with stirring to 100°C for 5 minutes.

-

Cool the reaction mixture and then concentrate it to dryness in vacuo.

-

Recrystallize the resulting solid from an ethanol-water mixture (1:1) with the addition of activated carbon to decolorize.

-